4-(Trifluoromethyl)pyridine-3-carbothioamide
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Overview
Description
4-(Trifluoromethyl)pyridine-3-carbothioamide is a chemical compound with the molecular formula C7H5F3N2S . It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. The presence of a trifluoromethyl group at the 4-position and a carbothioamide group at the 3-position of the pyridine ring gives this compound unique chemical properties .
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of pyridines , which are often used in the synthesis of pharmaceuticals and agrochemicals .
Mode of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties can influence their interaction with biological targets.
Result of Action
Compounds containing the trifluoromethyl group are often used in the development of agrochemicals and pharmaceuticals , suggesting they may have significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)pyridine-3-carbothioamide can be achieved through various synthetic routesThe reaction conditions typically involve the use of trifluoromethylating agents such as trifluoromethyl sulfonium salts and a base like potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyridine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(Trifluoromethyl)pyridine-3-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials science
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Lacks the carbothioamide group, making it less reactive in certain chemical reactions.
3-(Trifluoromethyl)pyridine: The trifluoromethyl group is at a different position, leading to different chemical properties.
4-(Trifluoromethyl)pyridine-2-carbothioamide: The carbothioamide group is at a different position, affecting its reactivity
Uniqueness
4-(Trifluoromethyl)pyridine-3-carbothioamide is unique due to the specific positioning of the trifluoromethyl and carbothioamide groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-3-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2S/c8-7(9,10)5-1-2-12-3-4(5)6(11)13/h1-3H,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPAEPDXFOSQMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380644 |
Source
|
Record name | 4-(Trifluoromethyl)pyridine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158063-54-8 |
Source
|
Record name | 4-(Trifluoromethyl)pyridine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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